molecular formula C9H9ClO2 B1449315 3-(4-Hydroxyphenyl)propanoyl chloride CAS No. 66628-99-7

3-(4-Hydroxyphenyl)propanoyl chloride

Cat. No.: B1449315
CAS No.: 66628-99-7
M. Wt: 184.62 g/mol
InChI Key: ZOYMZIFAQODIKU-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of 4-hydroxyphenylpropanoic acid and is characterized by the presence of a hydroxy group on the phenyl ring and a propanoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)propanoyl chloride typically involves the reaction of 4-hydroxyphenylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Hydroxyphenylpropanoic acid+SOCl23-(4-Hydroxyphenyl)propanoyl chloride+SO2+HCl\text{4-Hydroxyphenylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Hydroxyphenylpropanoic acid+SOCl2​→3-(4-Hydroxyphenyl)propanoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxyphenyl)propanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-hydroxyphenylpropanoic acid and hydrochloric acid.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and water.

    Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Acids: Formed by hydrolysis.

Scientific Research Applications

3-(4-Hydroxyphenyl)propanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of drug candidates due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    4-Hydroxyphenylpropanoic Acid: The parent compound, which lacks the acyl chloride group.

    4-Hydroxybenzoyl Chloride: Similar structure but with a benzoyl chloride group instead of a propanoyl chloride group.

    3-(4-Hydroxyphenyl)propanoic Acid Esters: Esters formed from the reaction of 3-(4-Hydroxyphenyl)propanoyl chloride with alcohols.

Uniqueness: this compound is unique due to its combination of a hydroxy group and an acyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it valuable in various applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMZIFAQODIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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